Anticancer agent 53

Cytotoxicity Camptothecin derivatives Topoisomerase I inhibitors

Researchers need precise Topo I inhibitors for HCC and lung cancer models-generic camptothecin analogs often show mismatched potency and toxicity. Anticancer agent 53 (compound c20) is the validated solution. - 20(S)-acylthiourea camptothecin derivative; MW 600.62 g/mol - IC50: 2.3 nM (Hep3B), 4.3 nM (A549, 82x more potent than topotecan), 42 nM (MCF7) - Induces apoptosis & S/G2/M arrest; favorable toxicity profile in mice - Distinct from PI3K/AKT inhibitor "Antitumor agent-53"

Molecular Formula C31H25FN4O6S
Molecular Weight 600.6 g/mol
Cat. No. B12405717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnticancer agent 53
Molecular FormulaC31H25FN4O6S
Molecular Weight600.6 g/mol
Structural Identifiers
SMILESCCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)OC(=O)C(C)NC(=S)NC(=O)C6=CC=C(C=C6)F
InChIInChI=1S/C31H25FN4O6S/c1-3-31(42-28(39)16(2)33-30(43)35-26(37)17-8-10-20(32)11-9-17)22-13-24-25-19(12-18-6-4-5-7-23(18)34-25)14-36(24)27(38)21(22)15-41-29(31)40/h4-13,16H,3,14-15H2,1-2H3,(H2,33,35,37,43)/t16-,31-/m0/s1
InChIKeyJYLTXRPPQWQXQB-ZYSBOAIWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anticancer Agent 53: Overview & Differentiation


Anticancer agent 53 (also designated compound c20) is a camptothecin-derived 20(S)-acylthiourea analog with a molecular weight of 600.62 g/mol (C31H25FN4O6S) and CAS 1926985-18-3 [1]. The compound was identified through a systematic structure-activity relationship study of 46 novel CPT derivatives and exhibits low nanomolar cytotoxicity across a panel of human tumor cell lines [2]. Mechanistically, it functions as a topoisomerase I inhibitor and induces both apoptosis and cell cycle arrest in the S/G2/M phases .

Topoisomerase I inhibition and apoptosis research (camptothecin C-20 acylthiourea derivative)
Distinct from PI3K/AKT inhibitor “Antitumor agent-53”; verify compound identity before procurement

Why Analogs Cannot Replace Anticancer Agent 53


Substitution of Anticancer agent 53 with generic topoisomerase I inhibitors (e.g., topotecan, camptothecin) or structurally similar CPT derivatives is not scientifically justified due to the compound's unique C-20 acylthiourea modification. This specific moiety confers a distinct potency profile that diverges markedly from both the parent scaffold and clinically used comparators [1]. Direct head-to-head data demonstrate that Anticancer agent 53 (c20) is more potent than topotecan in vitro and in vivo, while also exhibiting a favorable toxicity profile in murine models [2]. Other CPT derivatives in the same series, such as Antitumor agent-53, display micromolar IC50 values, underscoring that minor structural variations yield order-of-magnitude differences in activity [3]. Therefore, procurement of the precise compound is essential for experimental reproducibility and for maintaining the therapeutic window observed in preclinical studies.

Topotecan / CPT C-20 acylthiourea modification yields different potency and tolerability profile; substitution may not replicate reported in vitro and in vivo outcomes.
Antitumor agent-53 Targets PI3K/AKT, not topoisomerase I; similar commercial name does not imply functional equivalence and may lead to divergent experimental results.
Generic camptothecin Parent CPT has distinct toxicity and potency characteristics; acylthiourea derivative offers reported selectivity and tolerability differences that may be critical for model interpretation.

Anticancer Agent 53: Key Performance Benchmarks


In Vitro Cytotoxicity vs. Topotecan

In the original synthesis and evaluation study, Anticancer agent 53 (c20) demonstrated remarkable in vitro cytotoxic activity and was explicitly noted to be more potent than the clinically used topoisomerase I inhibitor topotecan across a panel of six human tumor cell lines [1]. Quantitative IC50 values for Anticancer agent 53 were determined at 72 h via MTT assay: 2.3 nM (Hep3B hepatocellular carcinoma), 4.3 nM (A549 lung adenocarcinoma), 24.0 nM (KB nasopharyngeal carcinoma), 42.0 nM (MCF7 breast adenocarcinoma), 47.4 nM (KB-vin multidrug-resistant variant), and 96.3 nM (MDA-MB-231 triple-negative breast cancer) [2]. The authors concluded that among 46 synthesized CPT derivatives, c20 exhibited the most pronounced cytotoxic profile [1].

Cytotoxicity (A549)
Cross-study comparable
4.3 nM vs 354 nM (topotecan)
82-fold lower IC₅₀
Reported higher in vitro potency in A549 lung adenocarcinoma cells.
72 h MTT assay context; cross-study comparison.
Cytotoxicity Camptothecin derivatives Topoisomerase I inhibitors

In Vivo Efficacy: HCC Xenograft vs. Topotecan

In both xenograft and primary hepatocellular carcinoma (HCC) mouse models, Anticancer agent 53 (c20) displayed significant in vivo anticancer activity and was more potent than topotecan [1]. Critically, acute toxicity evaluation in FVB/N mice revealed that c20 exhibited no apparent toxicity to the liver, kidney, or hematopoietic system [1]. This contrasts with the known dose-limiting myelosuppression and hepatotoxicity associated with topotecan and other camptothecin analogs. The combination of enhanced in vivo potency and a benign toxicity profile differentiates Anticancer agent 53 from standard topoisomerase I inhibitors.

HCC Xenograft
Cross-study comparable
~2380 mm³ tumor volume
2 mg/kg i.v., q2d, 2 weeks
Reported greater tumor growth inhibition than topotecan in Hep3B model.
BALB/c nude mice; topotecan less effective at same dose.
In vivo efficacy Xenograft models Hepatocellular carcinoma

Acute Toxicity vs. Topotecan

A direct comparison of IC50 values between Anticancer agent 53 (CAS 1926985-18-3) and Antitumor agent-53 (CAS 2757145-67-6)—a structurally distinct but similarly named compound—reveals a potency differential of approximately two orders of magnitude [1][2]. Anticancer agent 53 exhibits low nanomolar IC50 values (e.g., 2.3 nM in Hep3B, 42.0 nM in MCF7, 4.3 nM in A549) [1], whereas Antitumor agent-53 displays micromolar IC50 values (e.g., 3.10 µM in HGC-27, 0.37 µM in HT-29, 7.87 µM in MCF7, >18 µM in A549) [2]. This 100- to 1000-fold difference in potency underscores the critical impact of precise C-20 modification on biological activity and highlights the necessity of selecting the correct compound for high-sensitivity assays.

Acute Toxicity
Class-level inference
No organ toxicity ≤50 mg/kg i.p.
Balb/C and FVB/N mice
Reported lower acute toxicity signals compared to topotecan myelosuppression profile.
Class-level inference; toxicity model review needed.
Structure-activity relationship IC50 comparison CPT derivatives

Topoisomerase I Inhibition & Apoptotic Profile

Anticancer agent 53 retains potent activity against the multidrug-resistant KB-vin cell line, with an IC50 of 47.4 nM [1]. The KB-vin line is a P-glycoprotein (P-gp)-overexpressing subline derived from KB cells, and its resistance profile is well-documented in the literature [2]. The relatively small shift in IC50 between parental KB cells (24.0 nM) and KB-vin cells (47.4 nM) (less than 2-fold) suggests that Anticancer agent 53 may be a poor substrate for P-gp-mediated efflux. This is a notable differentiation point, as many conventional chemotherapeutics, including several topoisomerase inhibitors (e.g., etoposide, doxorubicin), exhibit substantially reduced potency in P-gp-overexpressing models, often with resistance indices exceeding 10- to 100-fold.

Topo I & Apoptosis
Direct head-to-head
Inhibits Topo I at 0.1–0.2 µM
Caspase-3/Bax ↑, Bcl-2 ↓
Conserved Topo I mechanism with reported lower effective concentration.
A549 cells, 6 h exposure; similar to topotecan mechanism.
Multidrug resistance P-glycoprotein KB-vin

Critical Distinction: Anticancer Agent 53 vs. Antitumor Agent-53

Anticancer agent 53 (c20) inhibits topoisomerase I (Topo I) activity in both cell-based and cell-free systems in a manner similar to that of topotecan [1]. At concentrations of 0.1–0.2 µM over 6 hours, the compound measurably suppresses Topo I activity in A549 lung cancer cells . Furthermore, treatment with Anticancer agent 53 (0.025–0.1 µM, 48 h) induces apoptosis and promotes cell cycle arrest specifically in the S/G2/M phases in A549 cells . While topotecan also targets Topo I and induces apoptosis, the quantitative potency advantage of Anticancer agent 53 (lower IC50 values) translates to more robust downstream cellular effects at lower exposure concentrations.

Identity Distinction
Context-dependent
Topo I inhibitor (2.3–96.3 nM) vs PI3K/AKT inhibitor (0.37–>18 µM)
MW 600.62 vs 383.42; distinct targets
Procurement error risk; identical numeric name for different mechanisms.
Data to verify; compound identity must be confirmed.
Topoisomerase I inhibition Apoptosis Cell cycle arrest

Anticancer Agent 53: Application Scenarios


HCC Models: Topoisomerase I Inhibition

Due to its low nanomolar IC50 values in Hep3B (2.3 nM) and A549 (4.3 nM) cells [1], Anticancer agent 53 is ideally suited for in vitro cytotoxicity screens targeting HCC and NSCLC. The compound's potency exceeds that of topotecan in these same lines [2], enabling detection of even modest perturbations in cell viability. This makes it a valuable positive control or test article in high-throughput screening campaigns aimed at identifying novel anticancer agents or elucidating mechanisms of Topo I-mediated cell death in liver and lung cancer models.

Lung Adenocarcinoma: Therapeutic Window Studies

Anticancer agent 53 has demonstrated significant in vivo antitumor activity in both xenograft and primary HCC mouse models, with potency superior to topotecan and no apparent toxicity to liver, kidney, or the hematopoietic system in FVB/N mice [2]. These properties render the compound particularly suitable for in vivo pharmacology studies where a wide therapeutic window is required, such as combination therapy investigations, long-term tumor growth inhibition studies, or experiments in immunocompromised mouse strains sensitive to drug-induced toxicity.

MCF7 Breast Cancer Models

As a validated Topo I inhibitor that induces S/G2/M cell cycle arrest and apoptosis at concentrations as low as 0.025–0.1 µM , Anticancer agent 53 is an excellent tool compound for dissecting the Topo I signaling axis. Its activity in both cell-based and cell-free systems [2] allows for parallel biochemical and cellular experiments. Researchers can employ this compound to study DNA damage response pathways, checkpoint activation, and apoptotic cascades with the confidence that the observed effects are driven by a well-characterized molecular target.

SAR Studies: Camptothecin C-20 Modifications

The minimal shift in IC50 between KB (24.0 nM) and P-gp-overexpressing KB-vin (47.4 nM) cells [1] positions Anticancer agent 53 as a useful probe for investigating multidrug resistance mechanisms. It can serve as a comparator in studies designed to evaluate whether novel compounds are substrates for P-gp-mediated efflux, or as a tool to dissect resistance pathways independent of P-gp. Its retained potency in the resistant subline reduces the confounding variable of efflux pump activity in experimental designs focused on other resistance mechanisms.

Application
Selection Property
Validation Focus
HCC model studies
Topo I inhibition pathway context
Cell-viability and apoptosis endpoints
Lung adenocarcinoma model research
A549 cell-line response context
Cytotoxicity endpoint review
Breast cancer model research
MCF7 cell-line response context
Topo I inhibition endpoint review
Camptothecin SAR studies
C-20 acylthiourea modification context
Benchmark potency comparison review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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